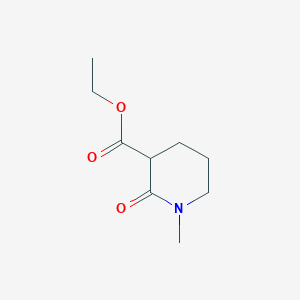

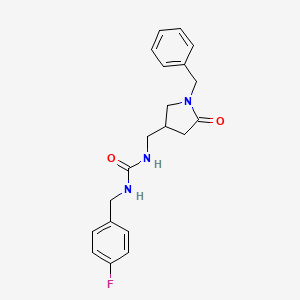

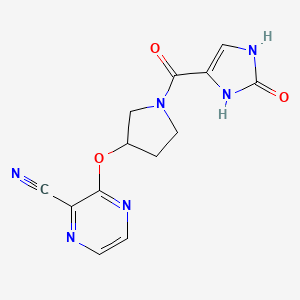

![molecular formula C8H13NO3 B2487833 N-{1,4-二氧杂螺[4.5]癸烷-8-基亚甲基}羟胺 CAS No. 180918-12-1](/img/structure/B2487833.png)

N-{1,4-二氧杂螺[4.5]癸烷-8-基亚甲基}羟胺

描述

Synthesis Analysis

Research has shown multiple methods for synthesizing derivatives and related compounds of 1,4-dioxaspiro[4.5]decan-8-one, indicating a broad interest in its chemical manipulations and potential applications. For instance, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized, exploring the behavior of these compounds under acid hydrolysis conditions (Samsonov & Volodarsky, 2000). Another study focused on creating novel compounds from oleic acid, demonstrating the versatility of 1,4-dioxaspiro derivatives as potential biolubricants (Kurniawan et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives related to N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine has been extensively analyzed. One study elucidated the structure of a compound through NMR spectral data, revealing the presence of diastereomeric hemiacetals with specific absolute stereochemistry (Knapp et al., 1997).

Chemical Reactions and Properties

Various chemical reactions involving 1,4-dioxaspiro[4.5]decan-8-one derivatives have been studied, showcasing the compound's reactivity and potential for creating complex molecular structures. For example, the synthesis of vic-dioxime derivatives and their transition metal complexes from 1,4-dioxaspiro[4.5]decan-8-one derivatives indicates the compound's utility in forming complex coordination compounds (Canpolat & Kaya, 2004).

Physical Properties Analysis

The physical properties of 1,4-dioxaspiro[4.5]decan-8-one and its derivatives, such as density, melting point, and solubility, are crucial for understanding its behavior in different environments and applications. Studies like the one on novel biolubricants from oleic acid derivatives provide valuable data on these properties (Kurniawan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions and the ability to form derivatives, highlight the compound's versatility. The synthesis of benzofurazan and benzofuroxan derivatives from 1,4-dioxaspiro[4.5]decan-8-one exemplifies its reactivity and potential for creating a wide range of chemical entities (Samsonov & Volodarsky, 2000).

科学研究应用

苯并呋喃和苯并噁喃衍生物的合成

- 已经进行了关于从1,4-二氧杂螺[4.5]癸烷-8-酮出发合成四氢苯并呋喃和四氢苯并噁喃衍生物的研究,该化合物在结构上与N-{1,4-二氧杂螺[4.5]癸烷-8-基}羟胺相关。这些化合物含有羟基或二氧杂环丙烷基团,在各种化学反应和应用中显示出潜力(Samsonov & Volodarsky, 2000)。

由油酸制备的新化合物用于生物润滑剂应用

- 一项研究探讨了利用1,4-二氧杂螺化合物合成从甲基9,10-二羟基十八碳酸酯(MDHO)衍生的新化合物,表明在生物润滑剂中具有潜在应用。这些化合物已经使用声化学方法合成,展示了它们在开发可持续和环保润滑剂中的实用性(Kurniawan et al., 2017)。

涉及邻二肟的金属配合物

- 已经研究了使用邻二肟配体创建金属配合物,这些配合物涉及1,4-二氧杂螺结构。这些配合物在配位化学中具有应用,并且在催化或材料科学中可能具有重要意义(Canpolat & Kaya, 2004)。

“保护甘油”系统中的相平衡

- 已经研究了1,4-二氧杂螺[4.5]癸烷-2-甲醇在各种溶剂中的溶解度,这种化合物与N-{1,4-二氧杂螺[4.5]癸烷-8-基}羟胺相关。这项研究为设计涉及保护甘油和可持续溶剂的替代化学过程和反应提供了见解(Melo et al., 2012)。

昆虫中螺环缩醛的合成

- 关于昆虫中螺环缩醛,包括1,4-二氧杂螺[4.5]癸烷的研究揭示了它们作为昆虫分泌物和信息素中的组分的作用。这些知识有助于理解昆虫行为,并有可能开发新的害虫控制方法(Francke & Kitching, 2001)。

钯催化合成丙烯酰胺

- 一项研究表明,1,4-二氧杂螺[4.5]癸烷衍生物可以通过钯催化的氨基羰化反应合成丙烯酰胺。这种方法在有机合成和药物应用中可能具有价值(Farkas et al., 2015)。

安全和危害

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

属性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUVQIFYKYWSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=NO)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

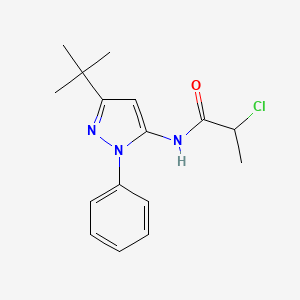

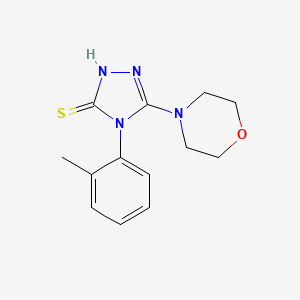

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

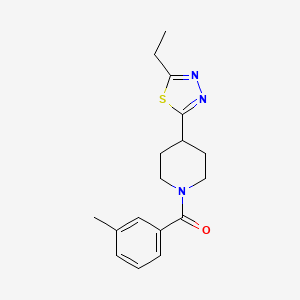

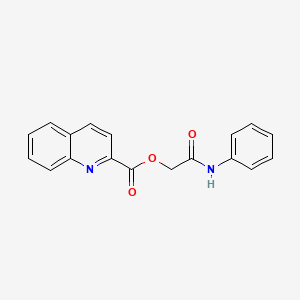

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

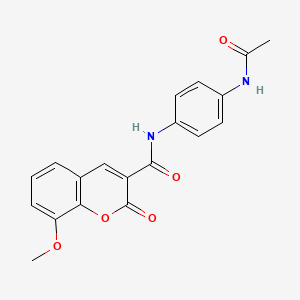

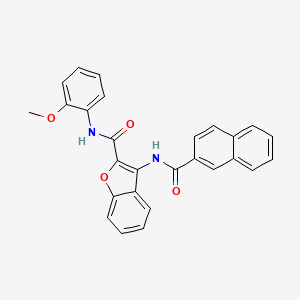

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)